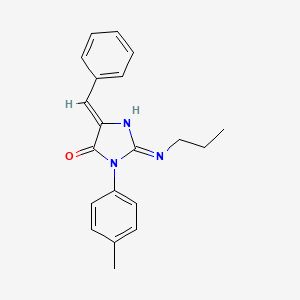![molecular formula C21H16ClN3O2S B13377957 (5Z)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B13377957.png)
(5Z)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one is a synthetic organic compound that belongs to the class of thiazolones This compound is characterized by its complex structure, which includes a thiazolone ring, a pyrrole ring, and various substituents such as a 4-chlorophenyl group and a 4-methoxyanilino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction.
Formation of the Thiazolone Ring: The thiazolone ring can be synthesized by reacting a thioamide with an α-haloketone.
Coupling Reactions: The final step involves coupling the synthesized pyrrole and thiazolone intermediates under appropriate conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can occur at the carbonyl group of the thiazolone ring, resulting in the formation of thiazolidinones.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products:
Oxidation: Pyrrole oxides.
Reduction: Thiazolidinones.
Substitution: Nitro or halogenated derivatives of the compound.
Applications De Recherche Scientifique
(5Z)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Research: The compound is used in studies to understand its interactions with various biological targets, including enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to evaluate its potential as a therapeutic agent.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of (5Z)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparaison Avec Des Composés Similaires
- (5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one
- (5Z)-5-[[1-(4-fluorophenyl)pyrrol-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one
- (5Z)-5-[[1-(4-methylphenyl)pyrrol-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one
Uniqueness: The uniqueness of (5Z)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one lies in its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the 4-chlorophenyl group and the 4-methoxyanilino group can impart distinct pharmacological properties compared to its analogs.
Propriétés
Formule moléculaire |
C21H16ClN3O2S |
|---|---|
Poids moléculaire |
409.9 g/mol |
Nom IUPAC |
(5Z)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H16ClN3O2S/c1-27-18-10-6-15(7-11-18)23-21-24-20(26)19(28-21)13-17-3-2-12-25(17)16-8-4-14(22)5-9-16/h2-13H,1H3,(H,23,24,26)/b19-13- |
Clé InChI |
GTOBRURPJQYGBE-UYRXBGFRSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=CC=CN3C4=CC=C(C=C4)Cl)/S2 |
SMILES canonique |
COC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)Cl)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-2-(4-chloroanilino)-5-[(5-chlorothiophen-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13377878.png)
![(1E)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylpentanimidate](/img/structure/B13377881.png)
![1-[2-(4-chlorophenoxy)ethyl]-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B13377887.png)
![(5Z)-2-(2,3-dimethylanilino)-5-[(1-phenylpyrrol-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13377893.png)
![7-benzylidene-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B13377898.png)
![(5Z)-2-(4-bromoanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13377920.png)

![5-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-[(E)-2-[4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B13377931.png)

![2-(allylsulfanyl)-5-([2-(allylsulfanyl)-4-amino-6-oxo-1,6-dihydro-5-pyrimidinyl]{4-nitrophenyl}methyl)-6-amino-4(3H)-pyrimidinone](/img/structure/B13377943.png)
![(5Z)-5-[[1-[4-[(4-bromophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B13377950.png)

![2-[2-chloro-4-[(E)-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-6-methoxyphenoxy]acetonitrile](/img/structure/B13377962.png)

